2-(3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
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Overview
Description
2-(3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a dioxooctahydro-ethenocyclopropa-isoindolyl moiety, and an acetate group
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multiple steps, including the formation of the nitrophenyl group and the cyclopropa-isoindolyl moiety. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the cyclopropa-isoindolyl moiety could interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate include:
- 2-(3-nitrophenyl)-1,3-dioxane
- 2-(3-nitrophenyl)-1,3-dioxolane These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications.
Properties
Molecular Formula |
C21H18N2O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate |
InChI |
InChI=1S/C21H18N2O7/c24-16(10-2-1-3-11(6-10)23(28)29)9-30-17(25)8-22-20(26)18-12-4-5-13(15-7-14(12)15)19(18)21(22)27/h1-6,12-15,18-19H,7-9H2 |
InChI Key |
IGEOAADQSZCGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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